molecular formula C14H15N3O6S B2559389 N-({[2,2'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide CAS No. 2034564-46-8

N-({[2,2'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2559389
CAS No.: 2034564-46-8
M. Wt: 353.35
InChI Key: KIXBOYLYOZBQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bifuran moiety, a methanesulfonyl group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bifuran moiety. One common method involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the Corey–Chaykovsky reaction conditions . The bifuran intermediate is then coupled with methanesulfonyl chloride and an imidazolidine derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, the synthesis of amides and esters containing furan rings under microwave-assisted conditions has been reported to be efficient and scalable . This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding quinones.

    Reduction: The imidazolidine ring can be reduced to form dihydroimidazolidine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield bifuran quinones, while reduction of the imidazolidine ring can produce dihydroimidazolidine derivatives.

Scientific Research Applications

N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can participate in π-π stacking interactions with aromatic residues in proteins, while the methanesulfonyl group can form covalent bonds with nucleophilic sites. The imidazolidine ring can interact with hydrogen bond donors and acceptors, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is unique due to its combination of bifuran, methanesulfonyl, and imidazolidine functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S/c1-24(20,21)17-7-6-16(14(17)19)13(18)15-9-10-4-5-12(23-10)11-3-2-8-22-11/h2-5,8H,6-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXBOYLYOZBQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.